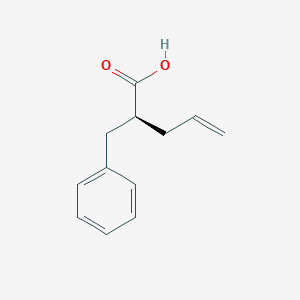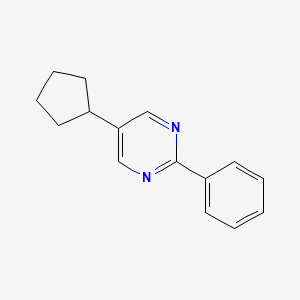
4,4'-(Dimethoxymethylene)diphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(Dimethoxymethylene)diphenol is an organic compound that belongs to the class of phenolic derivatives It is characterized by the presence of two methoxy groups attached to a methylene bridge, which in turn is connected to two phenol groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 4,4’-(Dimethoxymethylene)diphenol typically involves the bromination of 4,4’-dimethyl diphenyl ether followed by etherification. The process begins with the bromination reaction using bromine and an initiator in an organic solvent. The brominated product is then subjected to etherification with sodium alcoholate, resulting in the formation of 4,4’-(Dimethoxymethylene)diphenol .
Industrial Production Methods
Industrial production methods for 4,4’-(Dimethoxymethylene)diphenol are designed to maximize yield and purity. The process involves controlled reaction conditions to ensure high product purity, often exceeding 99.5%. The use of efficient catalysts and optimized reaction parameters is crucial for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-(Dimethoxymethylene)diphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it back to its phenolic form.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure desired product formation .
Major Products Formed
The major products formed from these reactions include various quinones, reduced phenolic compounds, and substituted derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
4,4’-(Dimethoxymethylene)diphenol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of high-performance materials, including resins and coatings.
Wirkmechanismus
The mechanism of action of 4,4’-(Dimethoxymethylene)diphenol involves its interaction with various molecular targets. The methoxy groups and phenolic hydroxyl groups play a crucial role in its reactivity. The compound can form hydrogen bonds and undergo redox reactions, influencing various biochemical pathways. Its antioxidant properties are attributed to its ability to donate hydrogen atoms and neutralize free radicals .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Biphenol: Similar in structure but lacks the methoxy groups.
Bisphenol A: Contains two phenol groups connected by a methylene bridge but with different substituents.
Hydroquinone: A simpler phenolic compound with two hydroxyl groups on a benzene ring.
Uniqueness
The methoxy groups provide additional sites for chemical modification, making it a versatile compound for various synthetic and industrial applications .
Eigenschaften
CAS-Nummer |
91998-27-5 |
|---|---|
Molekularformel |
C15H16O4 |
Molekulargewicht |
260.28 g/mol |
IUPAC-Name |
4-[(4-hydroxyphenyl)-dimethoxymethyl]phenol |
InChI |
InChI=1S/C15H16O4/c1-18-15(19-2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h3-10,16-17H,1-2H3 |
InChI-Schlüssel |
DUESGTQVTXWEOB-UHFFFAOYSA-N |
Kanonische SMILES |
COC(C1=CC=C(C=C1)O)(C2=CC=C(C=C2)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-3-methylbutanoyl chloride](/img/structure/B14358408.png)
![6-[2-(4-Chlorophenyl)ethenyl]-5-phenyl-1,2,4-triazine-3(2H)-thione](/img/structure/B14358415.png)
![2-[(Benzyloxy)methoxy]hexanal](/img/structure/B14358424.png)
![2,4,6-Tris{[(oxiran-2-yl)methyl]sulfanyl}-1,3,5-triazine](/img/structure/B14358429.png)
![Diethyl [2-(ethoxyamino)-3-oxobutan-2-yl]phosphonate](/img/structure/B14358443.png)
![4-{[(4S)-4-Methylhexyl]oxy}phenyl 4-(decyloxy)benzoate](/img/structure/B14358456.png)
![2-[(4-Butoxyanilino)methyl]phenol](/img/structure/B14358462.png)







